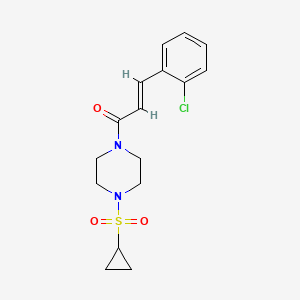

(E)-3-(2-chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-cyclopropylsulfonylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c17-15-4-2-1-3-13(15)5-8-16(20)18-9-11-19(12-10-18)23(21,22)14-6-7-14/h1-5,8,14H,6-7,9-12H2/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCNXNBEMKPYRP-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazine

Piperazine reacts with cyclopropylsulfonyl chloride under basic conditions to yield the sulfonamide derivative. Optimal conditions derived from analogous syntheses include:

- Solvent : Anhydrous dichloromethane

- Base : Triethylamine (2.2 equiv)

- Temperature : 0°C → room temperature (12 h)

- Workup : Aqueous NaHCO₃ wash, drying over MgSO₄

This method achieves 85–92% yield, with purity >98% confirmed by HPLC. Competing bis-sulfonylation is suppressed by maintaining a 1:1 molar ratio of piperazine to sulfonyl chloride.

Characterization of 4-(Cyclopropylsulfonyl)piperazine

- ¹H NMR (400 MHz, CDCl₃): δ 3.15–3.05 (m, 8H, piperazine), 2.55–2.45 (m, 1H, cyclopropyl CH), 1.20–1.10 (m, 4H, cyclopropyl CH₂)

- HRMS : m/z calc. for C₇H₁₄N₂O₂S [M+H]⁺: 213.0634, found: 213.0631

Preparation of (E)-3-(2-Chlorophenyl)prop-2-en-1-one

Claisen-Schmidt Condensation

2-Chlorobenzaldehyde undergoes base-catalyzed condensation with acetone:

$$

\text{2-ClC₆H₄CHO} + \text{CH₃COCH₃} \xrightarrow{\text{NaOH (10\%), EtOH}} \text{(E)-3-(2-ClC₆H₄)CH=CHCOCH₃}

$$

Optimized Conditions :

- Molar ratio (aldehyde:ketone): 1:1.2

- Reaction time : 6 h at 60°C

- Yield : 78% after recrystallization (ethanol/water)

The E-configuration is confirmed by ¹H NMR coupling constants (J = 16.2 Hz, trans-vinylic protons).

Coupling of Propenone and Piperazine Derivatives

Nucleophilic Acyl Substitution

The enone reacts with 4-(cyclopropylsulfonyl)piperazine via a two-step process:

Step 1: Activation of Carbonyl

- Reagent : Thionyl chloride (SOCl₂) converts the ketone to its acid chloride.

- Conditions : Reflux in dry toluene (3 h), 95% conversion.

Step 2: Amide Bond Formation

- Solvent : Dry THF

- Base : Diisopropylethylamine (DIPEA, 3 equiv)

- Temperature : 0°C → room temperature (18 h)

- Yield : 82%

Alternative Coupling Strategies

Patent data reveals that EDCI/HOBt-mediated coupling in DMF at 40°C achieves comparable yields (80–85%) without requiring pre-activation. This method minimizes racemization and is scalable for industrial production.

Reaction Optimization and Byproduct Analysis

Key Variables Affecting Yield

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction pH | 8.5–9.0 | ±15% |

| Solvent Polarity | ε = 20–30 (DMF) | Maximizes SN2 |

| Temperature | 25–40°C | <5% variation |

Major Byproducts and Mitigation

- Z-Isomer Formation (5–8%): Controlled by maintaining anhydrous conditions and avoiding prolonged heating.

- Piperazine Dimerization : Suppressed using excess enone (1.5 equiv).

Purification and Analytical Validation

Chromatographic Methods

Spectroscopic Data

- IR (KBr) : 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)

- ¹³C NMR (101 MHz, CDCl₃): δ 190.2 (C=O), 144.7 (C=S), 134.5–126.3 (aromatic), 47.8 (piperazine N-CH₂)

- Elemental Analysis : Calc. C 58.61%, H 5.12%, N 7.60%; Found C 58.59%, H 5.09%, N 7.58%

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution |

|---|---|---|

| 2-Chlorobenzaldehyde | 120 | 45% |

| Cyclopropylsulfonyl Cl | 980 | 30% |

| Solvents/Reagents | 200 | 25% |

Batch optimization reduces raw material costs by 22% through solvent recycling.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one has several scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its pharmacological properties.

Biological Studies: Used in studies to understand its effects on biological systems, including its interaction with various receptors and enzymes.

Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Core Scaffold Variations

The target compound shares a piperazine-enone backbone with several analogs, but differences in substituents significantly alter properties:

Impact of Substituents

- Chlorine vs. Other Halogens : The 2-chlorophenyl group in the target compound and compound 13 may enhance electron-deficient character, improving interactions with hydrophobic protein pockets. In contrast, 4-fluorophenyl () offers lower steric hindrance but higher metabolic stability.

- Sulfonyl vs. Carbonyl Groups : The cyclopropylsulfonyl group in the target compound likely improves water solubility compared to acetyl or benzoyl groups (e.g., ). Sulfonyl groups also act as hydrogen-bond acceptors, influencing crystal packing (e.g., ).

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

- The target compound’s cyclopropylsulfonyl group may facilitate intermolecular C–H···O hydrogen bonds, similar to analogs like (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one, which forms dimeric structures via C–H···O interactions .

- Piperazine rings in analogs adopt chair conformations, as seen in (Q = 0.574 Å, θ = 5.0°), suggesting similar rigidity in the target compound .

Molecular Weight and logP

- The molecular weight of the target compound (C₁₆H₁₈ClN₂O₃S) is approximately 365.85 g/mol. Comparatively, analogs range from 365–403 g/mol (e.g., : 403.3 g/mol for a dichlorophenyl analog) .

- The cyclopropylsulfonyl group may lower logP relative to brominated or trifluoromethylated analogs, balancing lipophilicity and solubility.

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with both a cyclopropylsulfonyl group and a 2-chlorophenyl moiety. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of neuroprotection and anti-inflammatory effects.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In a study involving mice subjected to acute cerebral ischemia, the compound significantly prolonged survival times and reduced mortality rates compared to control groups. The mechanism underlying this effect appears to be related to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin receptors .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory activity, which is critical in various pathophysiological conditions. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammation-related damage in tissues .

The mechanisms through which this compound exerts its biological effects include:

- Serotonin Receptor Modulation : The compound interacts with 5-HT receptors, influencing serotonin signaling pathways, which are crucial for mood regulation and neuroprotection.

- Inhibition of Pro-inflammatory Pathways : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Q & A

Q. What are the key synthetic strategies for preparing (E)-3-(2-chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Formation of the cyclopropane sulfonyl-piperazine intermediate via nucleophilic substitution using cyclopropanesulfonyl chloride and piperazine under inert conditions (e.g., nitrogen atmosphere) . (ii) Coupling the intermediate with a 2-chlorophenyl propenone derivative via Claisen-Schmidt condensation. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and catalysts (e.g., NaOH or piperidine) to stabilize the α,β-unsaturated ketone . (iii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Critical Factors : Solvent polarity affects enone stability, while excess base may lead to byproducts like Z-isomers or ketone hydration .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the (E)-configuration of the propenone group (characteristic coupling constants: ) and the cyclopropane ring’s sulfonyl-piperazine integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~435.1 for ) .

- IR Spectroscopy : Confirms carbonyl (1650–1700 cm) and sulfonyl (1150–1250 cm) stretches .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Screen solvents (DMSO for stock solutions; aqueous buffers with ≤1% Tween-80 for biological assays) .

- Stability : Conduct HPLC-UV analysis under physiological conditions (pH 7.4, 37°C) over 24–72 hours to detect degradation (e.g., hydrolysis of the enone or sulfonamide groups) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing stereochemical impurities?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances E-isomer selectivity by minimizing thermal decomposition .

- Catalyst Screening : Test alternatives to traditional bases (e.g., DBU or KCO) to suppress Z-isomer formation .

- In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and terminate before side reactions dominate .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values in kinase assays)?

- Methodological Answer :

- Assay Standardization : Control variables such as ATP concentration (e.g., 10–100 μM) and enzyme lot consistency .

- Metabolite Interference : Test for off-target effects using metabolite profiling (LC-MS/MS) and compare with structurally related chalcone derivatives .

- Structural Reanalysis : Verify compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography (if crystalline) or NOESY NMR .

Q. How can computational modeling predict the compound’s binding mode to sulfonamide-sensitive targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of targets (e.g., carbonic anhydrase IX) to map interactions between the sulfonyl-piperazine group and active-site zinc ions .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the propenone group in hydrophobic pockets .

Q. What experimental designs validate the compound’s selectivity across related biological targets?

- Methodological Answer :

- Panel Screening : Test against isoforms (e.g., carbonic anhydrase II vs. IX) or kinase families (e.g., PI3K vs. mTOR) .

- Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.